molecular formula C18H18N2O2 B4002333 3-(4-methoxyphenyl)-5-(1-phenylpropyl)-1,2,4-oxadiazole

3-(4-methoxyphenyl)-5-(1-phenylpropyl)-1,2,4-oxadiazole

Cat. No.: B4002333
M. Wt: 294.3 g/mol
InChI Key: YNKTUNPCQLERCH-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-5-(1-phenylpropyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C18H18N2O2 and its molecular weight is 294.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.136827821 g/mol and the complexity rating of the compound is 325. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

One significant application of oxadiazole derivatives, such as 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, is their use as corrosion inhibitors for metals. These compounds have demonstrated high efficiency in protecting metals like steel in corrosive media, including sulfuric acid solutions. The effectiveness of these inhibitors is attributed to their adsorption on the metal surface, following Langmuir adsorption isotherms. This application is crucial for extending the life of metals in various industrial applications (Bouklah et al., 2006; Bentiss et al., 2002).

Pharmacological Evaluation

Oxadiazole and its derivatives have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and analgesic activities. These compounds are evaluated through computational and in vitro methods to determine their effectiveness in inhibiting specific targets like epidermal growth factor receptor (EGFR), tubulin, and cyclooxygenase-2 (COX-2). Their potential for toxicity assessment, tumor inhibition, and as antioxidant agents has also been explored, indicating their versatility in drug research (Faheem, 2018; Adimule et al., 2014).

Synthesis and Characterization for Biomedical Applications

The synthesis and characterization of oxadiazole derivatives incorporating various moieties have been reported, with a focus on their potential biomedical applications. These include antimicrobial and antifungal activities, making them suitable candidates for drug delivery systems. The structural properties of these compounds, characterized by spectroscopic methods, play a significant role in their pharmacological activities (Damaceanu et al., 2012; Shingare et al., 2018).

Materials Science

In materials science, oxadiazole derivatives have been utilized in the synthesis of polymers and microparticles, such as CaCO3 based microparticles, for their antimicrobial and antifungal properties. These applications highlight the potential of oxadiazole compounds in creating advanced materials with specific functional properties, including those suitable for optoelectronics and drug delivery systems (Damaceanu et al., 2012; Wang et al., 2001).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it were a drug, the mechanism of action might involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Standard safety measures should always be taken when handling chemical substances, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, and investigating its safety and environmental impact .

Properties

IUPAC Name

3-(4-methoxyphenyl)-5-(1-phenylpropyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-3-16(13-7-5-4-6-8-13)18-19-17(20-22-18)14-9-11-15(21-2)12-10-14/h4-12,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKTUNPCQLERCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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